molecular formula C15H20BClO2 B6235749 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2118230-75-2

2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6235749
CAS No.: 2118230-75-2
M. Wt: 278.6
InChI Key:
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Description

2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-cyclopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out under anhydrous conditions in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other atoms, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-cyclopropylphenylboronic acid
  • 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a cyclopropyl group and a chlorine atom on the phenyl ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

2118230-75-2

Molecular Formula

C15H20BClO2

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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